N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide
CAS No.: 1007192-86-0
Cat. No.: VC7342414
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007192-86-0 |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 |
| IUPAC Name | N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C22H23N3O4S/c1-13-6-5-7-20(14(13)2)25-21(18-11-30(27)12-19(18)24-25)23-22(26)15-8-16(28-3)10-17(9-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26) |
| Standard InChI Key | FTNZXYTWLVJXRZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Introduction
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole framework, which is known for its diverse biological activities, particularly in drug development. This compound is classified under heterocyclic compounds due to the presence of multiple ring structures containing sulfur and nitrogen atoms.
Molecular Formula and Weight
-
Molecular Formula: C22H23N3O4S
-
Molecular Weight: 425.5 g/mol
Computed Descriptors
-
IUPAC Name: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
-
InChI: InChI=1S/C22H23N3O4S/c1-13-6-5-7-20(14(13)2)25-21(18-11-30(27)12-19(18)24-25)23-22(26)15-8-16(28-3)10-17(9-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26)
-
InChIKey: FTNZXYTWLVJXRZ-UHFFFAOYSA-N
-
SMILES: CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Synthesis and Applications
The synthesis of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to monitor the progress and confirm the structure of intermediates and final products.
This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its interaction with various biological targets such as enzymes or receptors.
Biological Activity and Potential Applications
Compounds with a thieno[3,4-c]pyrazole framework are recognized for their diverse pharmacological activities, including potential anti-inflammatory and analgesic effects. While specific biological activities of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide have not been extensively detailed, its structural features suggest potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume